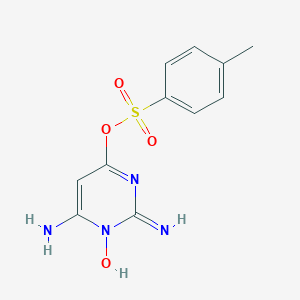

(6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Treatment of Androgenetic Alopecia

Minoxidil is widely used in the treatment of androgenetic alopecia, a condition characterized by substantial hair loss affecting both men and women . Topical minoxidil formulations are used to stimulate hair growth and restore hair condition .

Nanotechnology-Based Delivery Formulations

The development of nanotechnology-based formulations as hair loss therapeutic strategies has been growing. These innovative formulations enhance minoxidil skin permeation and depot formation into hair follicles, allowing for controlled release, increased skin bioavailability, and enhanced therapeutic efficacy with minimal adverse effects .

3. Improvement of Scalp Hydration and Reduction of Redness A novel formulation of 5% minoxidil has been found to significantly improve hydration and reduce redness of the scalp after 30 days of twice-daily application . This could be a safer alternative for treating men with androgenetic alopecia who are sensitive to alcoholic formulations .

Synthesis of Therapeutically Active Derivatives

Minoxidil, along with Kopyrrol and Kopexil, are therapeutically active pyrimidine N-oxide derivatives that possess a variety of therapeutic activities. They are widely used in cosmetics as these derivatives effectively stimulate hair growth .

Industrial Scale Synthesis

The sodium tungstate catalyzed oxidation of pyrimidines with hydrogen peroxide provides an industrially scalable process for the production of 2,4-Diamino-6-chloropyrimidine-3-oxide, which can be easily converted to many therapeutically active derivatives .

Antihypertensive Agent

Minoxidil is a valuable antihypertensive agent . It is used worldwide not only for its hair growth properties but also for its ability to lower blood pressure .

Wirkmechanismus

Minoxidil Impurity D, also known as (6-Amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate, is a compound related to Minoxidil, a well-known medication used for hair growth and hypertension treatment . This article aims to provide a comprehensive review of the mechanism of action of Minoxidil Impurity D, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Minoxidil primarily targets the peripheral vasculature, acting as a potent direct-acting peripheral vasodilator . It reduces elevated systolic and diastolic blood pressure by decreasing peripheral vascular resistance .

Mode of Action

Minoxidil’s action is thought to be linked to the activation of both extracellular signal-regulated kinase (ERK) and Akt, promoting the survival of human dermal papillary cells (DPCs) or hair cells . It prevents cell death by increasing the ratio of BCl-2/Bax .

Biochemical Pathways

Minoxidil affects several biochemical pathways. It enhances or maintains microcirculatory blood flow in all systemic vascular beds . It also stimulates hair growth by shortening telogen, causing premature entry of resting hair follicles into anagen .

Pharmacokinetics

Minoxidil exhibits high bioavailability, with more than 95% of the drug being absorbed from the gastrointestinal tract . Peak plasma concentrations usually occur within 1 hour after ingestion . Minoxidil has a relatively large volume of distribution of approximately 200L, preferentially concentrating in certain extravascular sites, such as vascular smooth muscle .

Result of Action

The primary result of Minoxidil’s action is the reduction of blood pressure and stimulation of hair growth . It lowers blood pressure by relaxing vascular smooth muscle . In terms of hair growth, it stimulates the premature entry of resting hair follicles into anagen, leading to hair regrowth .

Action Environment

The action, efficacy, and stability of Minoxidil can be influenced by various environmental factors. For instance, heat has been shown to have little effect on Minoxidil’s stability . Reaction with alkali produced 2-epi and ∆2,3 isomers

Eigenschaften

IUPAC Name |

(6-amino-1-hydroxy-2-iminopyrimidin-4-yl) 4-methylbenzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O4S/c1-7-2-4-8(5-3-7)20(17,18)19-10-6-9(12)15(16)11(13)14-10/h2-6,13,16H,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDHBHCTFISHSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2=NC(=N)N(C(=C2)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Minoxidil Impurity D | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B32051.png)

![(S)-Diethyl 2-(4-(2-(2-amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzamido)pentanedioate 4-methylbenzenesulfonate](/img/structure/B32053.png)

![2-[3-(4-Hydroxyphenyl)propyl]-5-methoxyphenol](/img/structure/B32063.png)